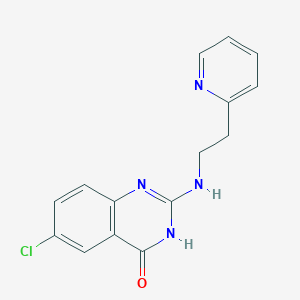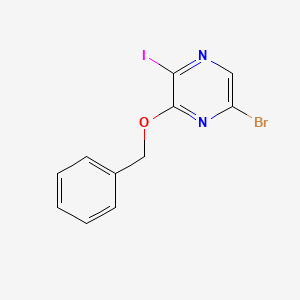
3-(Benzyloxy)-5-bromo-2-iodopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-bromo-2-iodopyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with benzyloxy, bromo, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Iodination: The subsequent addition of an iodine atom.
Benzyloxy Substitution: The final step involves the substitution of a hydrogen atom with a benzyloxy group.
These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-bromo-2-iodopyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carbonyl group.
Reduction: Reduction of the bromo or iodo groups to hydrogen.
Substitution: Replacement of the bromo or iodo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
3-(Benzyloxy)-5-bromo-2-iodopyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromo-2-iodopyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved can include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
- 1-Benzyloxy-2-iodo-4-tert-octylbenzene
- 3-(Benzyloxy)pyridin-2-amine
Uniqueness
3-(Benzyloxy)-5-bromo-2-iodopyrazine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can provide distinct electronic and steric properties compared to similar compounds .
Properties
Molecular Formula |
C11H8BrIN2O |
|---|---|
Molecular Weight |
391.00 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-phenylmethoxypyrazine |
InChI |
InChI=1S/C11H8BrIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
VZHYRUQTTHWXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


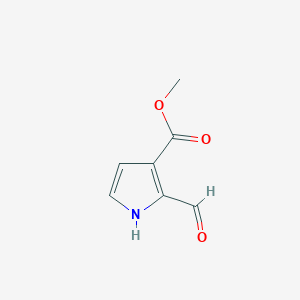
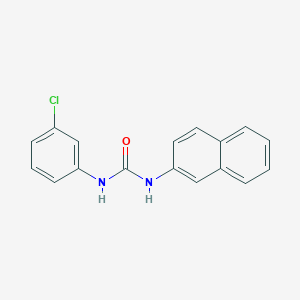
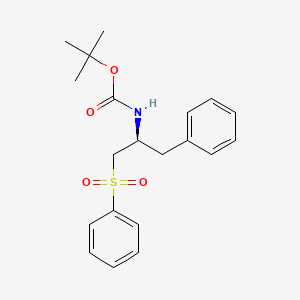
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
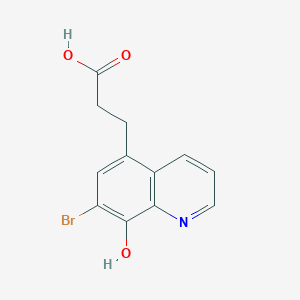
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
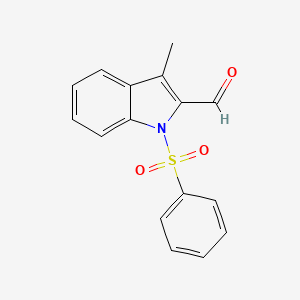
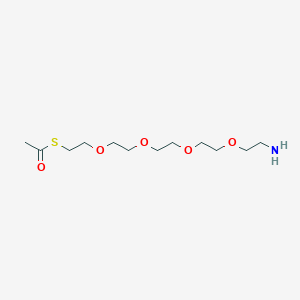
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
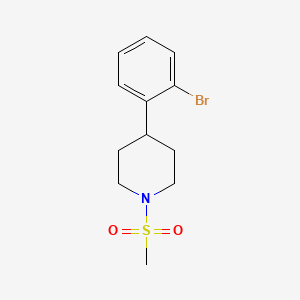

![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
